
The Discovery and Synthesis of Ivosidenib: A
Targeted Approach to IDH1-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Gplgiagq

Cat. No.: B3181705 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
Ivosidenib (AG-120), marketed as Tibsovo®, is a first-in-class, orally available small-molecule

inhibitor of the isocitrate dehydrogenase 1 (IDH1) mutant enzyme. Its discovery and

development represent a significant advancement in precision oncology, offering a targeted

therapeutic option for patients with cancers harboring specific mutations in the IDH1 gene. This

technical guide provides a comprehensive overview of the discovery of Ivosidenib, its detailed

synthesis pathway, mechanism of action, and key clinical data. Experimental protocols for its

synthesis and biological evaluation are also detailed to facilitate further research and

development in this area.

Discovery and Development
Ivosidenib was discovered and developed by Agios Pharmaceuticals. The discovery stemmed

from the identification of gain-of-function mutations in the IDH1 gene in various cancers,

including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These

mutations, most commonly occurring at the R132 residue of the enzyme's active site, lead to

the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] High

levels of 2-HG are implicated in epigenetic dysregulation and a block in cellular differentiation,

thereby contributing to tumorigenesis.
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The discovery of Ivosidenib was the result of a high-throughput screening campaign to identify

inhibitors of the mutant IDH1 enzyme. Through a process of medicinal chemistry optimization,

the initial hits were developed into a potent and selective inhibitor, AG-120, later named

Ivosidenib.

Ivosidenib received its first FDA approval on July 20, 2018, for the treatment of adult patients

with relapsed or refractory AML with a susceptible IDH1 mutation. Its indication was later

expanded to include newly diagnosed AML in certain patients and previously treated, locally

advanced or metastatic cholangiocarcinoma with an IDH1 mutation.

Key Researchers and Institutions:

The discovery and development of Ivosidenib were led by a team of scientists at Agios

Pharmaceuticals, Inc., in Cambridge, Massachusetts. Key contributors listed in the seminal

publication include Janeta Popovici-Muller, René M. Lemieux, and Katharine Yen, among many

others from Agios and collaborating institutions like INSERM and Gustave Roussy in France,

and PharmaResources and ChemPartner in Shanghai, China.

Synthesis Pathway
The synthesis of Ivosidenib is a multi-step process that prominently features a Ugi four-

component reaction followed by a Buchwald-Hartwig amination. This approach allows for the

efficient assembly of the complex molecular architecture of the drug.

Logical Flow of Ivosidenib Synthesis
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Caption: Logical workflow for the synthesis of Ivosidenib.

Detailed Synthesis Scheme
A representative synthetic route to Ivosidenib is outlined below. This process has been utilized

for large-scale production.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b3181705?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3181705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reagents

2-chlorobenzaldehyde (S)-1-(5-fluoropyrimidin-2-yl)ethan-1-amine (S)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid 1-isocyano-3,3-difluorocyclobutane Ugi Product (Diastereomeric Mixture)

Ugi Reaction
(CF3CH2OH, rt)

Desired Diastereomer

Diastereomeric Resolution
(crystallization)

Ivosidenib

Buchwald-Hartwig Amination
(Pd2(dba)3, Xantphos, Cs2CO3, dioxane, 100°C)

2-chloroisonicotinonitrile

Buchwald-Hartwig Amination
(Pd2(dba)3, Xantphos, Cs2CO3, dioxane, 100°C)

Click to download full resolution via product page

Caption: Chemical synthesis scheme of Ivosidenib.

Mechanism of Action and Signaling Pathway
Ivosidenib is a potent and selective inhibitor of the mutant IDH1 enzyme. In cancer cells with

IDH1 mutations, the mutant enzyme converts α-ketoglutarate (α-KG) to the oncometabolite 2-

hydroxyglutarate (2-HG). Ivosidenib binds to an allosteric site at the dimer interface of the

mutant IDH1 enzyme, locking it in an inactive conformation and thereby blocking the production

of 2-HG.

The reduction in 2-HG levels leads to the reversal of epigenetic dysregulation, including DNA

and histone hypermethylation, which in turn promotes the differentiation of malignant cells. In

AML, this results in the differentiation of leukemic blasts into mature myeloid cells.

Ivosidenib Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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